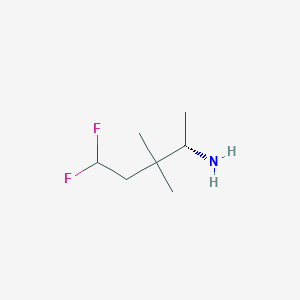![molecular formula C11H12N2O B2460030 1,2,3,4-四氢吡嗪并[2,1-a]异吲哚-6(10bH)-酮 CAS No. 79016-59-4](/img/structure/B2460030.png)
1,2,3,4-四氢吡嗪并[2,1-a]异吲哚-6(10bH)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique fused ring system that combines pyrazine and isoindole moieties, making it a valuable scaffold for the development of novel pharmaceuticals and chemical entities.
科学研究应用
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anti-cancer agent, particularly in breast cancer cell lines. Its derivatives exhibit cytotoxic activity against various cancer cells.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one typically involves multi-step reactions. One efficient method is the base-mediated Ugi-N-alkylation sequence. This approach involves the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to prepare bis-amides. The intramolecular indole N-H alkylation of these bis-amides is facilitated by sodium carbonate (Na2CO3) in dimethyl sulfoxide (DMSO) at 100°C .
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one are not extensively documented, the base-mediated Ugi-N-alkylation sequence provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinoisoindolones, depending on the specific reagents and conditions used.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound inhibit the phosphorylation of Akt, a key protein in cell survival and proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Shares a similar core structure but lacks the isoindole moiety.
Pyrazidole-halogeno-derivatives: These compounds have similar pyrazine and indole structures but differ in their substitution patterns.
Uniqueness
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is unique due to its fused ring system that combines pyrazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and synthetic chemistry.
属性
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUTWQRLKOUUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2459947.png)
![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/new.no-structure.jpg)
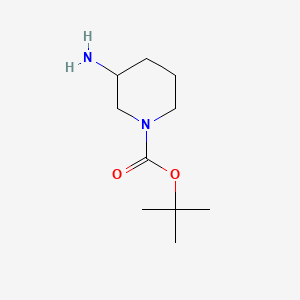
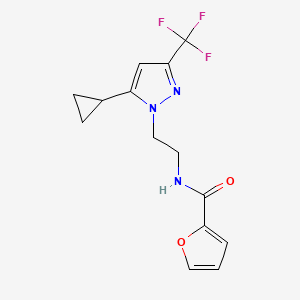
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
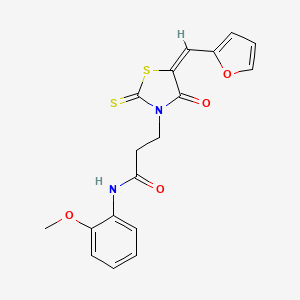
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
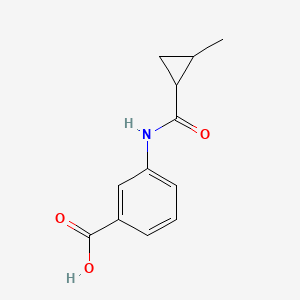
![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
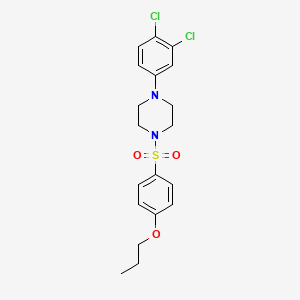
![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)
